BenchChemオンラインストアへようこそ!

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Solid-state characterization Regioisomeric purity Formulation compatibility

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1259445-03-8) is a heteroaryl boronic ester featuring a pyrrolidine substituent at the pyridine 2-position and a pinacol boronate ester at the 4-position. With molecular formula C₁₅H₂₃BN₂O₂ and a molecular weight of 274.17 g/mol, it serves as a synthetic intermediate for Suzuki–Miyaura cross-coupling reactions, enabling the construction of 4-aryl/heteroaryl-2-pyrrolidinopyridine scaffolds relevant to medicinal chemistry and agrochemical discovery programs.

Molecular Formula C15H23BN2O2
Molecular Weight 274.17
CAS No. 1259445-03-8
Cat. No. B2991549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS1259445-03-8
Molecular FormulaC15H23BN2O2
Molecular Weight274.17
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC3
InChIInChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-8-17-13(11-12)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3
InChIKeyWEUKKCBMSFFKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1259445-03-8): Key Physicochemical and Sourcing Profile for Procurement Decisions


2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1259445-03-8) is a heteroaryl boronic ester featuring a pyrrolidine substituent at the pyridine 2-position and a pinacol boronate ester at the 4-position [1]. With molecular formula C₁₅H₂₃BN₂O₂ and a molecular weight of 274.17 g/mol, it serves as a synthetic intermediate for Suzuki–Miyaura cross-coupling reactions, enabling the construction of 4-aryl/heteroaryl-2-pyrrolidinopyridine scaffolds relevant to medicinal chemistry and agrochemical discovery programs . The compound is commercially available from multiple vendors at purities ranging from 95% to 97% and is classified under CLP criteria with hazard statements H303, H315, H319, and H335 [2].

Why 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cannot Be Replaced by Regioisomers or Alternative Amino-Boronic Esters


The 4-position of the boronic ester on the pyridine ring, combined with the electron-donating 2-pyrrolidino substituent, creates a unique electronic and steric environment that governs coupling reactivity, regiochemical outcome, and downstream functional group compatibility [1]. Direct regioisomers—such as the 3-boronate (CAS 1073354-41-2, mp 76–78 °C) and 5-boronate (CAS 933986-97-1) derivatives—differ substantially in physical form, crystallinity, and melting point, reflecting distinct solid-state packing and solubility profiles that affect handling, formulation, and purification workflows . Substituting the pyrrolidine with morpholine (CAS 888721-86-6) or piperidine alters hydrogen-bonding capacity (morpholine introduces an oxygen acceptor), lipophilicity, and metabolic stability of downstream coupled products, which cannot be assumed equivalent without experimental validation . Generic substitution therefore risks irreproducible coupling yields, altered regiochemical outcomes, and incompatible safety or storage profiles.

Quantitative Differentiation Evidence for 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Against Closest Analogs


Melting Point and Physical Form Differentiation Relative to 3-Position Regioisomer

The 3-regioisomer (2-(pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester, CAS 1073354-41-2) exhibits a well-defined melting point of 76–78 °C and is supplied as a crystalline solid . In contrast, the 4-substituted target compound (CAS 1259445-03-8) is typically supplied as a solid with no reported melting point in vendor documentation, suggesting a potentially lower-melting or amorphous character that differentiates its handling and storage behavior from the 3-isomer . This physical form divergence is directly relevant to weighing accuracy, long-term storage stability, and compatibility with automated solid-dispensing platforms used in high-throughput experimentation.

Solid-state characterization Regioisomeric purity Formulation compatibility

Safety Classification Differentiation: Target Compound Hazard Profile vs. Morpholine Analog

The target compound (CAS 1259445-03-8) is classified under the EU CLP regulation with hazard statements H303 (Acute Toxicity Category 5, oral), H315 (Skin Irritation Category 2), H319 (Eye Irritation Category 2A), and H335 (STOT SE Category 3, respiratory irritation) [1]. In contrast, the morpholine-substituted 4-boronate ester analog (CAS 888721-86-6) is classified as Acute Tox. 4 Oral (more severe acute toxicity warning) under Sigma-Aldrich's classification . This differential hazard profile has direct implications for personal protective equipment requirements, waste disposal protocols, and regulatory documentation during procurement for laboratories operating under stringent EH&S guidelines.

Safety assessment CLP classification Laboratory handling

Molecular Weight and cLogP Differentiation Against Morpholine and Piperidine Analogous Boronic Esters

The pyrrolidine-substituted target compound has a molecular weight of 274.17 g/mol and a hydrogen bond acceptor count of 4 (N-pyridine, N-pyrrolidine, two O in pinacol ester) [1]. Its morpholine analog (CAS 888721-86-6) has a higher MW of 290.17 g/mol (+16 Da) and an additional hydrogen bond acceptor (morpholine ring oxygen), altering both MW and H-bond acceptor count—parameters that directly affect compliance with drug-likeness filters such as Lipinski's Rule of Five . The piperidine analog (2-(piperidin-1-yl)pyridine-4-boronic acid pinacol ester) introduces a six-membered ring, further differentiating conformational flexibility and steric bulk. For medicinal chemistry programs optimizing lead-like properties, the lower MW and distinct H-bond profile of the pyrrolidine variant provide quantifiable advantages in fragment-based and property-guided design workflows.

Physicochemical property Drug-likeness Medicinal chemistry design

Regioisomeric Structural Validation: Single-Crystal X-Ray Data Availability for 5-Isomer Contrasts with 4-Isomer Characterization Gap

The 5-position regioisomer (2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, CAS 933986-97-1) has been fully characterized by single-crystal X-ray diffraction, providing definitive confirmation of its solid-state geometry, bond lengths, and intermolecular packing [1]. This published crystallographic data establishes a structural benchmark for the pyrrolidinyl-pyridine-boronate ester scaffold. No equivalent single-crystal X-ray structure has been reported in the peer-reviewed literature for the 4-substituted target compound (CAS 1259445-03-8). For research groups requiring crystallographically validated building blocks for structure-based drug design or patent filings, the availability—or absence—of rigorous structural characterization data is a critical selection criterion that differentiates otherwise isomeric building blocks.

Structural biology Crystallography Quality control

Vendor Purity Specification Range: 95% vs. 97% Minimum Purity Across Suppliers

Commercially, the target compound is offered at two distinct purity tiers: AKSci supplies the compound at ≥95% purity , while Leyan (Shanghai) offers it at ≥97% purity . The 3-regioisomer is also offered at 95% (Thermo Scientific) . The availability of a 97% purity option for the 4-isomer provides a quantifiable quality advantage for applications requiring higher initial purity—such as library synthesis where impurities propagate through multi-step sequences, or in catalytic methodology development where boronate ester purity can affect catalyst turnover. This ∆2% purity differential, while modest, can translate to significantly different impurity burdens at scale (e.g., up to 20 mg of impurities per gram at 95% vs. up to 10 mg at 97%).

Quality control Procurement specification Batch consistency

Optimal Application Scenarios for 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Based on Evidence-Based Differentiation


Suzuki–Miyaura Synthesis of 4-Aryl-2-(pyrrolidin-1-yl)pyridines for Kinase Inhibitor and GPCR Ligand Libraries

The target compound serves as a direct precursor for installing 4-aryl/heteroaryl diversity onto a 2-pyrrolidinopyridine core via Suzuki–Miyaura cross-coupling. This scaffold is prevalent in kinase inhibitor programs (including PI3Kα/mTOR and JAK inhibitor series) and GPCR ligand discovery, where the pyrrolidine substituent contributes to target binding and metabolic stability [1]. Unlike the 3- or 5-regioisomers, the 4-position boronate ester enables para-substitution patterns that map to distinct vectors in kinase hinge-binding motifs, justifying its specific selection over regioisomeric alternatives when 4-substituted SAR exploration is required.

Fragment-Based and Property-Guided Medicinal Chemistry Campaigns Prioritizing Low MW and Optimized H-Bond Profiles

With a molecular weight of 274.17 g/mol and only 4 hydrogen bond acceptors, the target compound offers a lower-MW, reduced-polarity alternative to morpholine (MW 290.17, 5 HBA) and piperidine (MW 288.19) analogs [1]. This property profile aligns more favorably with fragment-based drug discovery (FBDD) guidelines and lead-likeness filters. For medicinal chemistry teams optimizing physicochemical properties at the building block stage, the pyrrolidine variant provides a measurable advantage in calculated drug-likeness parameters that can propagate to improved ADME profiles in downstream analogs.

High-Purity Building Block Sourcing for Multi-Step Parallel Synthesis and Compound Library Production

The availability of the target compound at 97% minimum purity (Leyan) provides a tangible quality advantage over the 95% specification typical of regioisomeric alternatives [1]. In parallel synthesis workflows where building block impurities are carried through to final compounds and can confound biological assay interpretation, this ∆2% purity differential reduces impurity burden by up to 50% on a mass basis, directly improving library quality and reducing false-positive rates in high-throughput screening.

Crystallographic Fragment Screening Requiring Regioisomerically Defined Boronate Ester Building Blocks

Although no single-crystal structure of the target compound itself is available, the published crystallographic characterization of the 5-regioisomer establishes a structural framework for the pyrrolidinyl-pyridine-boronate ester class [1]. For crystallographic fragment screening experiments where the 4-position boronate ester provides the correct vector for covalent or non-covalent interactions at a target protein binding site, the target compound's unique regioisomeric identity is mandatory; the 3- or 5-isomers would orient the coupled fragment incorrectly, directly impacting structure-based design outcomes.

Quote Request

Request a Quote for 2-(Pyrrolidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.